6,7-Dimethyl-2-phenylquinoxaline
Overview
Description
6,7-Dimethyl-2-phenylquinoxaline, also known as Tyrphostin AG 1295, is a selective inhibitor of platelet-derived growth factor (PDGF) receptor kinase . It is a cell-permeable, reversible, ATP-competitive compound .
Molecular Structure Analysis
The molecular formula of 6,7-Dimethyl-2-phenylquinoxaline is C16H14N2 . It has a molecular weight of 234.30 .Physical And Chemical Properties Analysis
6,7-Dimethyl-2-phenylquinoxaline is a solid compound . It is soluble in methylene chloride and ethanol, but insoluble in water, 0.1 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : The preparation of 6,7-dimethyl-2-phenylquinoxaline involves the amination of α,α-diaminoketones using 4,5-dimethyl-o-phenylenediamine, producing high yields. This process likely occurs through the formation of α-ketoazomethine (Saeed & Ebraheem, 1983).
Biological Activities
- Anticancer Potential : Quinoxaline derivatives, including 6,7-dimethyl-2-phenylquinoxaline, have been studied for their potential in chemotherapy. These compounds are derived from natural products and have shown promise in preclinical development as potential clinical trial candidates in cancer treatment (Lee, 2010).
- Use in Assaying Methylglyoxal : 6,7-Dimethyl-2-phenylquinoxaline is utilized in the assay of methylglyoxal in chemical and biological systems. It is involved in derivatization processes for analyzing trace amounts of methylglyoxal (McLellan & Thornalley, 1992).
- Antiviral and Antioxidant Activities : Synthesized quinoxaline hydrazone derivatives have shown potent antioxidant activities and have been evaluated for their antiviral activity against Herpes Simplex virus (El-Tombary & El‐Hawash, 2014).
- Analgesic and Anti-Inflammatory Effects : A related compound, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, has been found to possess significant analgesic and anti-inflammatory properties, suggesting potential medical applications (Rakhmanova et al., 2022).
Chemical Reactions and Derivatives
- Formation of Dianion and Derivatives : The chemical behavior of 6,7-dimethyl-2,3-diphenylquinoxaline's dianion, formed by reductive metallation, has been studied. This dianion undergoes various chemical reactions, leading to the formation of different derivatives (Kaban & Aydogan, 2008).
Future Directions
properties
IUPAC Name |
6,7-dimethyl-2-phenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCLVJEQCJWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274351 | |
Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethyl-2-phenylquinoxaline | |
CAS RN |
71897-07-9 | |
Record name | 71897-07-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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